molecular formula C2H3BrO2 B049502 Bromoacetic acid-2-13C CAS No. 64891-77-6

Bromoacetic acid-2-13C

Cat. No. B049502
CAS RN: 64891-77-6
M. Wt: 139.94 g/mol
InChI Key: KDPAWGWELVVRCH-OUBTZVSYSA-N
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Description

Bromoacetic acid-2-13C is a labeled compound of bromoacetic acid where carbon-13 isotope is specifically positioned, enhancing its utility in various scientific research areas, including synthesis and molecular structure analysis.

Synthesis Analysis

The synthesis of Bromoacetic acid-2-13C involves the use of sodium [2-13C]acetate as a starting material, demonstrating a pathway through phenyl [2-13C]bromoacetate preparation and subsequent reactions to achieve the labeled compound. This process emphasizes the importance of carbon-13 labeling in studying reaction mechanisms and synthesis pathways (Takatori et al., 1999).

Molecular Structure Analysis

Spectroscopic methods, including NMR and mass spectrometry, have been utilized to characterize the molecular structure of bromoacetic acid derivatives, revealing detailed insights into their configuration and the effect of bromoacetyl substitution on bile acids (Pospieszny et al., 2015).

Chemical Reactions and Properties

Bromoacetic acid-2-13C is employed as a 2C synthon in facile synthesis protocols, highlighting its versatility in forming pyridines and fused pyridine-2-ones under mild reaction conditions, thereby showcasing its broad functional group tolerance and low-cost advantage (Wang et al., 2016).

Physical Properties Analysis

Studies on the crystalline structure of bromoacetic acid analogs provide insights into their physical properties, including molecular conformation and intermolecular interactions, which are crucial for understanding the compound's behavior in various conditions (Loll et al., 1996).

Chemical Properties Analysis

The reactivity and chemical behavior of Bromoacetic acid-2-13C, particularly in the context of synthetic applications, are highlighted through its involvement in reactions leading to the formation of complex molecules, underscoring its significance in organic synthesis and the development of new reaction methodologies.

L-Aminobutyric-2,3,3-d3 Acid

L-Aminobutyric-2,3,3-d3 Acid is a deuterated form of L-aminobutyric acid, which is of significant interest due to its incorporation into peptides and proteins for studying their structure, function, and dynamics.

Synthesis Analysis

The synthesis of L-Aminobutyric-2,3,3-d3 Acid involves innovative enzymatic and chemical approaches, aiming at high efficiency and selectivity. The utilization of specific enzymes or chemical catalysts enables the introduction of deuterium atoms, enhancing the compound's utility in research (Chen et al., 2017).

Molecular Structure Analysis

Crystallographic studies on L-2-aminobutyric acid and its polymorphs provide a comprehensive understanding of its molecular structure, including the arrangement of molecules in the crystal lattice and the impact of different polymorphic forms on physical and chemical properties (Görbitz, 2010).

Chemical Reactions and Properties

The chemical behavior of L-Aminobutyric-2,3,3-d3 Acid, particularly its interaction with other compounds and participation in biochemical pathways, underscores its relevance in synthesizing peptides and studying enzyme-catalyzed reactions. The role of enzymes in achieving high purity and stereoselectivity in the production of L-2-aminobutyric acid is highlighted, demonstrating the potential for biosynthetic applications (Zhu et al., 2011).

Scientific Research Applications

  • Bromoacetic acid can impact the community structure and productivity of estuarine phytoplankton, suggesting its ecological significance and the necessity for field confirmation in establishing water quality criteria (Gordon, Richardson, & Pinckney, 2015).

  • It plays a role in synthetic chemistry, as shown in the ultrasonic method synthesis of (2RS, 4'R, 8'R)-α-tocopherol using ethyl [1-13C]-bromoacetate and phytone in the presence of zinc, achieving a 57% yield (Sakamoto, Miyazawa, & Kajiwara, 1992).

  • In zeolite chemistry, 13C NMR spectroscopy utilizes bromoacetic acid derivatives to measure the intrinsic acidity of Brønsted-acid sites, providing insights into their properties (Biaglow, Gorte, Kokotailo, & White, 1994).

  • The presence of bromide ions, including bromoacetic acid species, significantly influences the distribution of haloacetic acid species in waters with aquatic humic substances, highlighting their environmental chemistry importance (Cowman & Singer, 1996).

  • In enzymology, bromoacetic acid is used to activate the histidine residue in ribonuclease, indicating its involvement in the enzyme's active center (Barnard & Stein, 1959).

  • Analytical methods such as ion chromatography-inductively coupled plasma-mass spectrometry (IC-ICP/MS) use bromoacetic acid for the simultaneous analysis of brominated and iodinated acetic acids, bromate, iodate, bromide, and iodide in water, demonstrating its role in analytical chemistry (Shi & Adams, 2009).

Safety And Hazards

Bromoacetic acid-2-13C is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also very toxic to aquatic life .

properties

IUPAC Name

2-bromoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444597
Record name Bromoacetic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetic acid-2-13C

CAS RN

64891-77-6
Record name Bromoacetic acid-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64891-77-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HTA Cheung, PG Gray - Journal of Labelled Compounds and …, 1984 - Wiley Online Library
Samples of 2,4‐diamino‐6‐methylpteridine (1), specifically labelled with 13 C at one or more carbon positions, were synthesised using a combination of the appropriate unlabelled and …
LT Roe, JG Pelton, JR Edison, GL Butterfoss… - …, 2019 - Wiley Online Library
Conformational control in peptoids, N‐substituted glycines, is crucial for the design and synthesis of biologically‐active compounds and atomically‐defined nanomaterials. While there …
Number of citations: 6 onlinelibrary.wiley.com
R Jonnalagadda, A Del Rio Flores, W Cai - 2021 - academia.edu
The isonitrile moiety is found in marine sponges and some microbes, where it plays a role in processes such as virulence and metal acquisition. Until recently only one route was known …
Number of citations: 0 www.academia.edu
I Gutierrez, S Yang
Number of citations: 0

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